2-(2-Methoxyethoxy)acetyl chloride
Overview
Description
2-(2-Methoxyethoxy)acetyl chloride is an organic compound with the molecular formula C5H9ClO3. It is a colorless liquid that is classified as an acyl chloride. This compound is known for its reactivity and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
It is known to be used in the synthesis of various organic compounds , suggesting that its targets could be a wide range of organic molecules.
Mode of Action
2-(2-Methoxyethoxy)acetyl chloride is an acyl chloride, a type of acid halide. Acid halides are highly reactive and can readily undergo nucleophilic acyl substitution reactions . In these reactions, the chloride ion is a good leaving group, which makes the carbon of the carbonyl group highly susceptible to nucleophilic attack . This property is utilized in the synthesis of various organic compounds .
Result of Action
The molecular and cellular effects of this compound are largely dependent on the specific context of its use . In synthetic chemistry, it is used as a reagent to introduce the 2-(2-methoxyethoxy)acetyl group into other molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored under an inert atmosphere . Its reactivity can also be influenced by temperature, as seen in its use in synthesis reactions at 0 - 20℃ .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(2-Methoxyethoxy)acetyl chloride can be synthesized through the reaction of 2-(2-Methoxyethoxy)acetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the acid reacts with thionyl chloride to form the acyl chloride and sulfur dioxide (SO2) as a byproduct .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar methods but on a larger scale. The reaction is carried out in a controlled environment to ensure the safety and purity of the product. The use of advanced distillation techniques helps in the purification of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methoxyethoxy)acetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: It reacts with water to form 2-(2-Methoxyethoxy)acetic acid and hydrochloric acid (HCl).
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form amides.
Alcohols: Reacts under reflux conditions to form esters.
Water: Reacts readily at room temperature to form the corresponding acid and HCl
Major Products Formed:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Acids: Formed from hydrolysis
Scientific Research Applications
2-(2-Methoxyethoxy)acetyl chloride is used in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Utilized in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and synthesis.
Industry: Employed in the production of specialty chemicals and intermediates.
Comparison with Similar Compounds
Acetyl chloride (CH3COCl): A simpler acyl chloride with similar reactivity but lacks the methoxyethoxy group.
2-(2-Methoxyethoxy)ethanol (C5H12O3): A related compound that can be used as a precursor in the synthesis of 2-(2-Methoxyethoxy)acetyl chloride.
Uniqueness: this compound is unique due to the presence of the methoxyethoxy group, which imparts specific reactivity and properties that are useful in various chemical synthesis processes .
Properties
IUPAC Name |
2-(2-methoxyethoxy)acetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-8-2-3-9-4-5(6)7/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJZCCMIOZPPIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426630 | |
Record name | 2-(2-methoxyethoxy)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16024-55-8 | |
Record name | (2-Methoxyethoxy)acetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16024-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-methoxyethoxy)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-methoxyethoxy)acetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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